ethyl 2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]acetate
Description
Ethyl 2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]acetate is a pyrazole-derived ester featuring a trifluoromethyl group at the 3-position and a methyl group at the 1-position of the pyrazole ring, with an ethyl acetate moiety at the 5-position. This compound is of interest in agrochemical and pharmaceutical research due to the bioactivity imparted by the trifluoromethyl group, which enhances metabolic stability and lipophilicity . Its structural versatility allows for modifications that influence reactivity, solubility, and biological interactions.
Properties
IUPAC Name |
ethyl 2-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N2O2/c1-3-16-8(15)5-6-4-7(9(10,11)12)13-14(6)2/h4H,3,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKAHVNAQRFKEAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=NN1C)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]acetate typically involves the reaction of 1-methyl-3-(trifluoromethyl)-1H-pyrazole with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Synthesis and Chemical Properties
Ethyl 2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]acetate can be synthesized through various methods, including one-pot reactions involving β-dicarbonyl compounds and hydrazines. The compound exhibits notable stability due to the trifluoromethyl group, which enhances its lipophilicity and biological activity.
Table 1: Synthesis Methods and Yields
| Synthesis Method | Yield (%) | Reference |
|---|---|---|
| One-pot synthesis with β-dicarbonyl compounds | 85 | |
| Reaction with hydrazines in acetic acid medium | 90 | |
| Microwave-assisted synthesis | 87 |
Biological Activities
This compound has shown promising biological activities, making it a candidate for drug development.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It has demonstrated inhibitory effects on key signaling pathways involved in cancer progression, such as the PI3K/AKT/mTOR pathway. For instance, derivatives of this compound exhibited significant potency against various cancer cell lines with low micromolar concentrations required for effective inhibition .
Inhibitory Effects on Enzymes
The compound has also been investigated for its ability to inhibit specific enzymes critical in disease processes. For example, it has been identified as a potent inhibitor of vascular endothelial growth factor receptor 2 (VEGFR-2), which is vital for angiogenesis in tumors .
Agricultural Applications
In agricultural chemistry, this compound serves as an intermediate for the synthesis of herbicides and fungicides. Its trifluoromethyl group contributes to increased herbicidal activity by enhancing the compound's ability to penetrate plant tissues .
Table 2: Agricultural Applications
| Application Type | Specific Use | Reference |
|---|---|---|
| Herbicides | Intermediate in pyroxasulfone production | |
| Fungicides | Component in fungicide formulations |
Material Science Applications
The unique chemical structure of this compound allows it to be utilized in the development of advanced materials. Its properties can be exploited in creating polymers with enhanced thermal stability and chemical resistance.
Case Studies
Several case studies illustrate the practical applications of this compound:
Anticancer Research
In a study published in Journal of Medicinal Chemistry, researchers synthesized various derivatives of this compound and tested their efficacy against cancer cell lines. The most potent derivatives showed IC50 values below 50 µM against multiple cancer types .
Agricultural Field Trials
Field trials conducted with formulations containing this compound demonstrated significant reductions in weed populations compared to control plots, showcasing its effectiveness as a herbicide .
Mechanism of Action
The mechanism of action of ethyl 2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]acetate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s ability to bind to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Substituent Position and Electronic Effects
The position of substituents on the pyrazole ring significantly impacts electronic properties and bioactivity. For example:
- Ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate (): The trifluoromethyl and methyl groups are at positions 3 and 1, respectively, but the ester is at the 4-position. This positional isomer may exhibit altered dipole moments and hydrogen-bonding capabilities compared to the target compound .
Table 1: Substituent Position and Functional Group Comparison
Agrochemical Performance
- The ethyl acetate group may act as a prodrug, releasing acetic acid upon hydrolysis .
- 1,3,4-Oxadiazole thioethers (e.g., 5e, 5g): Exhibit herbicidal "bleaching effects" due to inhibition of protoporphyrinogen oxidase (PPO), a mechanism distinct from SDH inhibition by penthiopyrad derivatives .
Biological Activity
Ethyl 2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]acetate is a compound that has garnered interest in various fields of research, particularly due to its unique chemical structure and potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and applications in medicinal chemistry.
Chemical Structure and Synthesis
This compound belongs to the class of pyrazoles, characterized by the presence of a trifluoromethyl group which significantly influences its chemical behavior and biological activity. The synthesis typically involves the reaction of 1-methyl-3-(trifluoromethyl)-1H-pyrazole with ethyl bromoacetate in the presence of a base like potassium carbonate, using solvents such as dimethylformamide (DMF) at elevated temperatures .
Antimicrobial Properties
Recent studies have indicated that compounds containing the trifluoromethyl group exhibit enhanced antimicrobial activity. This compound has been evaluated against various bacterial strains, showing significant inhibitory effects. The presence of the trifluoromethyl group is believed to enhance lipophilicity, allowing better membrane penetration and interaction with microbial targets .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Research suggests that it may inhibit key inflammatory pathways, potentially through the modulation of cytokine release and inhibition of cyclooxygenase (COX) enzymes. This activity positions it as a candidate for further development in treating inflammatory diseases .
The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets. The trifluoromethyl group enhances binding affinity to enzymes or receptors, thereby modulating their activity. This can lead to alterations in metabolic pathways associated with inflammation and microbial resistance .
Case Studies
Several case studies have highlighted the compound's potential:
- Antimicrobial Activity : A study conducted on various strains of Escherichia coli and Staphylococcus aureus demonstrated that this compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, indicating its potential as a novel antimicrobial agent .
- Anti-inflammatory Research : In vivo studies showed that administration of the compound reduced edema in animal models of inflammation, suggesting effective anti-inflammatory properties. The mechanism was linked to downregulation of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
Applications in Drug Development
Given its promising biological activities, this compound is being explored for applications in drug development:
| Application Area | Description |
|---|---|
| Antimicrobial Agents | Potential development as a new class of antibiotics against resistant strains |
| Anti-inflammatory Drugs | Investigated for use in treating chronic inflammatory conditions |
| Agrochemicals | Explored for efficacy in herbicides due to its structural properties |
Q & A
Basic Research Questions
Q. What is the most efficient synthetic route for ethyl 2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]acetate?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution using 3-methyl-5-(trifluoromethyl)-1H-pyrazole (1) and ethyl chloroacetate. A typical procedure involves stirring the reactants in DMF with potassium carbonate (K₂CO₃) as a base at ambient temperature overnight. After filtration and workup (ethyl acetate extraction, washing with water/brine, and MgSO₄ drying), the product is obtained as a light yellow liquid with ~80.6% yield . Optimization of reaction time, solvent choice (e.g., DMF vs. THF), and base stoichiometry can further improve efficiency.
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the pyrazole ring substitution pattern and acetate side chain. For example, the methyl group on the pyrazole nitrogen typically appears as a singlet near δ 3.8 ppm in ¹H NMR. Infrared (IR) spectroscopy can confirm ester carbonyl absorption (~1740 cm⁻¹) and trifluoromethyl stretching (~1150 cm⁻¹). High-resolution mass spectrometry (HRMS) should match the molecular formula (C₉H₁₁F₃N₂O₂) .
Q. How can researchers optimize reaction conditions to minimize byproducts during synthesis?
- Methodological Answer : Byproduct formation often arises from over-alkylation or solvent interactions. Using a controlled molar ratio (e.g., 1:2 for pyrazole:ethyl chloroacetate) and inert solvents like DMF reduces side reactions. Monitoring reaction progress via thin-layer chromatography (TLC) or in-situ FTIR helps identify intermediate stages. Purification via column chromatography with ethyl acetate/hexane gradients resolves impurities .
Advanced Research Questions
Q. What strategies resolve contradictions in reported yields for similar pyrazole-acetate derivatives?
- Methodological Answer : Discrepancies in yields may stem from subtle variations in reaction conditions (e.g., moisture sensitivity of K₂CO₃ or trace impurities in solvents). Systematic reproducibility studies should include:
- Parameter screening : Temperature gradients (0–50°C), solvent polarity (DMF vs. acetonitrile), and alternative bases (e.g., NaH).
- Kinetic analysis : Isolating intermediates to identify rate-limiting steps .
- Computational modeling : Density Functional Theory (DFT) can predict energy barriers for competing pathways .
Q. How does the trifluoromethyl group influence the compound’s reactivity in downstream applications?
- Methodological Answer : The electron-withdrawing trifluoromethyl group enhances electrophilic character at the pyrazole C-4 position, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura). Comparative studies with non-fluorinated analogs show reduced electron density at C-4 via Hammett substituent constants (σₚ ≈ 0.54 for CF₃). This can be validated experimentally through cyclic voltammetry or frontier molecular orbital analysis .
Q. What advanced techniques characterize crystallographic properties of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving 3D structure. For example, analogous pyrazole derivatives exhibit planar pyrazole rings with dihedral angles <5° relative to the acetate group. Crystallization conditions (e.g., slow evaporation in ethyl acetate/hexane) must avoid polymorphism. Pair Distribution Function (PDF) analysis can supplement SC-XRD for amorphous phases .
Q. How can researchers validate bioactivity hypotheses using structure-activity relationship (SAR) models?
- Methodological Answer : SAR studies require synthesizing derivatives with modified substituents (e.g., replacing CF₃ with Cl or CH₃) and testing biological activity (e.g., antifungal assays). Data analysis involves:
- Multivariate regression : Correlating substituent parameters (logP, molar refractivity) with bioactivity.
- Molecular docking : Simulating interactions with target proteins (e.g., fungal CYP51) using software like AutoDock Vina.
- In vitro validation : Comparing IC₅₀ values against reference compounds .
Methodological Notes
- Contradiction Handling : When conflicting data arise (e.g., variable melting points), cross-validate purity via HPLC (C18 column, acetonitrile/water gradient) and elemental analysis .
- Safety Protocols : Although the compound is not classified as hazardous, standard PPE (gloves, goggles) and fume hoods are mandatory during synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
